1-METHYL-4-NITRO-N'-(4-NITROBENZOYL)-1H-PYRAZOLE-3-CARBOHYDRAZIDE
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Overview
Description
4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with nitro groups and a benzoyl group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide typically involves multiple steps. One common method starts with the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at elevated temperatures, usually around 100°C, for several hours . The resulting nitro compound is then subjected to further reactions to introduce the benzoyl and carbohydrazide groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other suitable catalysts.
Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.
Major Products
Oxidation: Formation of dinitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates. These intermediates can interact with cellular components, potentially leading to various biological effects. The benzoyl group may also play a role in modulating the compound’s reactivity and binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
4,4’-dinitro-1H,1’H-[3,3’-bipyrazole]-5,5’-diamine: Another nitro-substituted pyrazole derivative with similar chemical properties.
1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid: A related compound with a different substitution pattern on the pyrazole ring.
Uniqueness
4-nitro-N’-{4-nitrobenzoyl}-1-methyl-1H-pyrazole-3-carbohydrazide is unique due to the presence of both nitro and benzoyl groups on the pyrazole ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H10N6O6 |
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Molecular Weight |
334.24 g/mol |
IUPAC Name |
1-methyl-4-nitro-N//'-(4-nitrobenzoyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C12H10N6O6/c1-16-6-9(18(23)24)10(15-16)12(20)14-13-11(19)7-2-4-8(5-3-7)17(21)22/h2-6H,1H3,(H,13,19)(H,14,20) |
InChI Key |
YAMZTQXDCATGMY-UHFFFAOYSA-N |
SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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